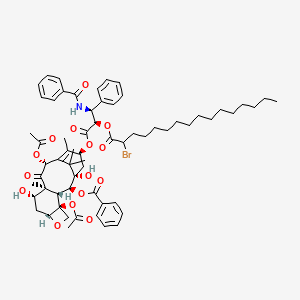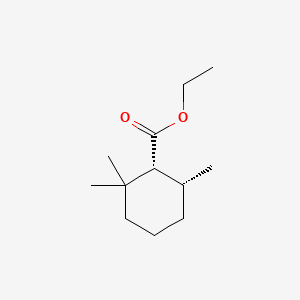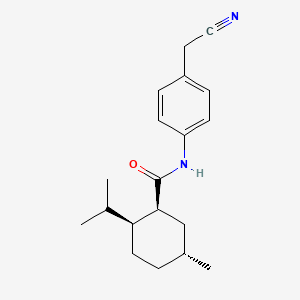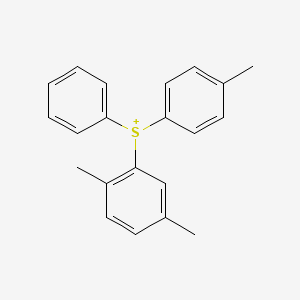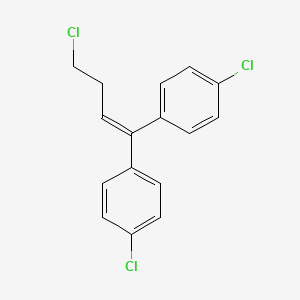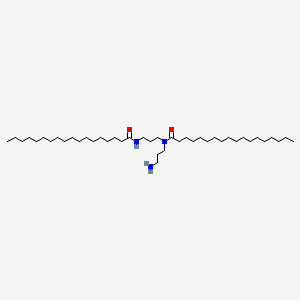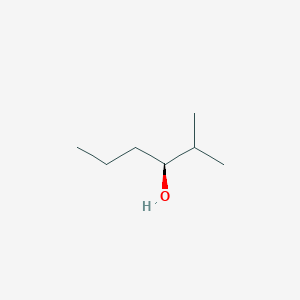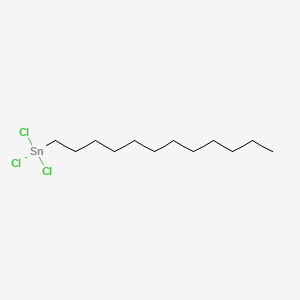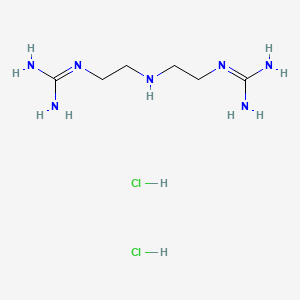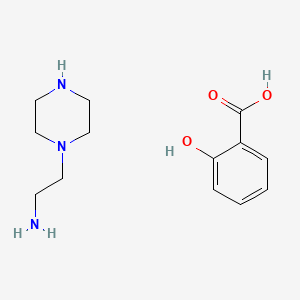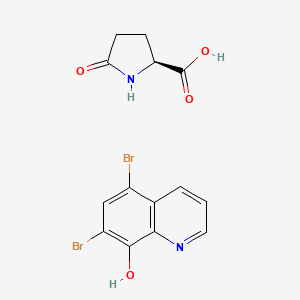
Einecs 299-162-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is derived from renewable resources, making it an environmentally friendly alternative in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-furandicarboxylic acid can be synthesized through several methods, including the oxidation of 5-hydroxymethylfurfural (HMF). The oxidation process typically involves the use of catalysts such as gold, platinum, or palladium under mild conditions. Another method involves the catalytic dehydration of hexose sugars, which are abundant in biomass .
Industrial Production Methods
Industrial production of 2,5-furandicarboxylic acid primarily focuses on the catalytic oxidation of HMF. This process is scalable and can be integrated into existing chemical production infrastructures. The use of renewable feedstocks, such as agricultural waste, further enhances the sustainability of this production method .
Análisis De Reacciones Químicas
Types of Reactions
2,5-furandicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of HMF to 2,5-furandicarboxylic acid.
Esterification: Reaction with alcohols to form esters, which are useful in polymer production.
Polymerization: Formation of polyesters and polyamides through reactions with diols and diamines.
Common Reagents and Conditions
Oxidation: Catalysts such as gold, platinum, or palladium; mild temperatures and pressures.
Esterification: Alcohols (e.g., methanol, ethanol); acid catalysts (e.g., sulfuric acid).
Polymerization: Diols (e.g., ethylene glycol); diamines (e.g., hexamethylenediamine); high temperatures and pressures.
Major Products
Polyesters: Used in the production of biodegradable plastics.
Polyamides: Utilized in the manufacture of high-performance fibers and resins.
Aplicaciones Científicas De Investigación
2,5-furandicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: As a monomer in the synthesis of biodegradable polymers.
Biology: Potential use in drug delivery systems due to its biocompatibility.
Medicine: Exploration as a building block for pharmaceuticals.
Industry: Replacement for petroleum-derived chemicals in the production of plastics and resins.
Mecanismo De Acción
The mechanism by which 2,5-furandicarboxylic acid exerts its effects is primarily through its ability to form stable polymers. The molecular targets include hydroxyl and amine groups, which react with the carboxylic acid groups of 2,5-furandicarboxylic acid to form ester and amide linkages. These reactions are facilitated by catalysts and occur under specific conditions of temperature and pressure .
Comparación Con Compuestos Similares
Similar Compounds
Terephthalic Acid: A petroleum-derived compound used in polyester production.
Isophthalic Acid: Another petroleum-derived compound with similar applications.
Uniqueness
2,5-furandicarboxylic acid stands out due to its renewable origin and potential to reduce reliance on fossil fuels. Its ability to form biodegradable polymers makes it a more sustainable option compared to its petroleum-derived counterparts .
Propiedades
Número CAS |
93857-29-5 |
|---|---|
Fórmula molecular |
C14H12Br2N2O4 |
Peso molecular |
432.06 g/mol |
Nombre IUPAC |
5,7-dibromoquinolin-8-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H5Br2NO.C5H7NO3/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;7-4-2-1-3(6-4)5(8)9/h1-4,13H;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
DRZJRTZZIKMYSU-HVDRVSQOSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
